molecular formula C45H74O11 B13711745 Oligomycin a, b, c mixture

Oligomycin a, b, c mixture

Cat. No.: B13711745
M. Wt: 791.1 g/mol
InChI Key: MNULEGDCPYONBU-ZUSSGZTJSA-N
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Description

Oligomycin is a macrolide antibiotic that is produced by the bacterium Streptomyces. It is a mixture of three isomers: oligomycin A, oligomycin B, and oligomycin C. These compounds are known for their ability to inhibit the mitochondrial ATP synthase, which is a crucial enzyme in the process of oxidative phosphorylation. This inhibition prevents the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oligomycin involves complex organic reactions. One of the methods includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is a derivative of oligomycin A . The detailed synthetic routes for oligomycin B and oligomycin C are similar, involving specific modifications to the oligomycin A structure.

Industrial Production Methods: Industrial production of oligomycin typically involves the fermentation of Streptomyces species. The fermentation process is optimized to produce a mixture of oligomycin A, B, and C. The compounds are then extracted and purified using various chromatographic techniques to obtain the desired mixture .

Chemical Reactions Analysis

Types of Reactions: Oligomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving oligomycin include dimethyl sulfoxide for oxidation and various organic solvents for extraction and purification. The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the oligomycin compounds .

Major Products Formed: The major products formed from the reactions involving oligomycin include various derivatives such as 33-dehydrooligomycin A. These derivatives are studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Oligomycin has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of ATP synthesis and oxidative phosphorylation. In biology, oligomycin is used to investigate the role of mitochondrial ATP synthase in cellular energy production. In medicine, oligomycin is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, oligomycin is used in industry for the production of antibiotics and other bioactive compounds .

Mechanism of Action

Oligomycin exerts its effects by binding to the subunit c10 ring of the mitochondrial ATP synthase. This binding inhibits the proton channel of the enzyme, preventing the translocation of protons and thereby blocking ATP synthesis. The inhibition of ATP synthesis leads to a decrease in cellular energy production, which can induce apoptosis in cells .

Comparison with Similar Compounds

Oligomycin is similar to other macrolide antibiotics such as rutamycin B and oligomycin E. These compounds also inhibit ATP synthase but differ in their chemical structures and specific binding sites. Oligomycin A, B, and C are unique in their ability to inhibit the mitochondrial ATP synthase with high specificity and potency .

List of Similar Compounds:
  • Rutamycin B
  • Oligomycin E
  • 33-dehydrooligomycin A

These compounds share similar mechanisms of action but differ in their chemical structures and biological activities .

Properties

Molecular Formula

C45H74O11

Molecular Weight

791.1 g/mol

IUPAC Name

(4E,18E,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+

InChI Key

MNULEGDCPYONBU-ZUSSGZTJSA-N

Isomeric SMILES

CCC/1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Origin of Product

United States

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